molecular formula C23H24BrFN4O3 B13801568 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)

1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)

Cat. No.: B13801568
M. Wt: 503.4 g/mol
InChI Key: KAJZNRWLPUJWCG-RPPGKUMJSA-N
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Description

1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound with a unique structure that includes a pyrazole ring, bromine, and various functional groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24BrFN4O3

Molecular Weight

503.4 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H24BrFN4O3/c1-4-31-21-11-17(9-10-20(21)32-14-18-7-5-6-8-19(18)25)12-26-27-22(30)13-29-16(3)23(24)15(2)28-29/h5-12H,4,13-14H2,1-3H3,(H,27,30)/b26-12+

InChI Key

KAJZNRWLPUJWCG-RPPGKUMJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2C(=C(C(=N2)C)Br)C)OCC3=CC=CC=C3F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2C(=C(C(=N2)C)Br)C)OCC3=CC=CC=C3F

Origin of Product

United States

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